molecular formula C13H14BrF3 B11831407 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene

4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene

Cat. No.: B11831407
M. Wt: 307.15 g/mol
InChI Key: ZYBXJLCTTQCRGC-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H14BrF3 It is a derivative of benzene, where a bromine atom, a cyclohexyl group, and a trifluoromethyl group are substituted at the 4th, 1st, and 2nd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: to maintain consistent reaction conditions

    Purification steps: such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.

    Oxidation: Potassium permanganate in acidic conditions can oxidize the cyclohexyl group.

    Reduction: Lithium aluminum hydride can reduce the trifluoromethyl group.

Major Products

    Substitution: 4-Methoxy-1-cyclohexyl-2-(trifluoromethyl)benzene

    Oxidation: 4-Bromo-1-cyclohexanone-2-(trifluoromethyl)benzene

    Reduction: 4-Bromo-1-cyclohexyl-2-(difluoromethyl)benzene

Scientific Research Applications

4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved include:

    Palladium-catalyzed cross-coupling: The compound participates in the oxidative addition step, where the palladium catalyst forms a complex with the aryl halide.

    Biological interactions: Potential interactions with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    4-Bromo-1-cyclohexyl-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    4-Bromo-1-cyclohexyl-2-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    4-Bromo-1-cyclohexyl-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a hydrogen atom at the 2nd position.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C13H14BrF3

Molecular Weight

307.15 g/mol

IUPAC Name

4-bromo-1-cyclohexyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H14BrF3/c14-10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h6-9H,1-5H2

InChI Key

ZYBXJLCTTQCRGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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